![molecular formula C41H79N3O12 B14784599 (8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)

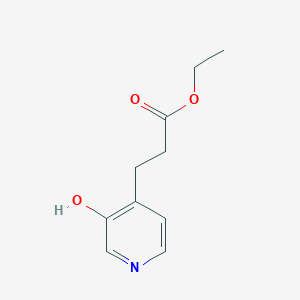

(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

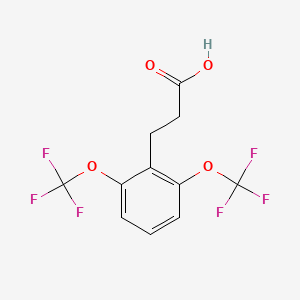

Tulathromycin B is a semi-synthetic macrolide antibiotic, primarily used in veterinary medicine. It is one of the two regio-isomers of tulathromycin, the other being tulathromycin A. Tulathromycin B is known for its efficacy in treating respiratory diseases in livestock, particularly bovine and swine respiratory diseases .

Vorbereitungsmethoden

The synthesis of tulathromycin B involves several steps, starting from azithromycin A. The process includes protecting the 2’-hydroxy and 6’-amino groups in azithromycin A using di-tert-butyl dicarbonate, followed by Swern oxidation to form the desired intermediate . Industrial production methods often involve fewer steps and more direct routes to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Tulathromycin B undergoes various chemical reactions, including:

Oxidation: Swern oxidation is used in its synthesis.

Substitution: The compound can undergo substitution reactions, particularly involving its amine groups.

Reduction: Reduction reactions can be used to modify its functional groups.

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection and Swern reagents for oxidation . The major products formed from these reactions are intermediates that lead to the final tulathromycin B structure .

Wissenschaftliche Forschungsanwendungen

Tulathromycin B has a wide range of applications in scientific research:

Wirkmechanismus

Tulathromycin B exerts its effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the translocation process necessary for peptide chain elongation, leading to bacterial cell death . The molecular targets include bacterial ribosomal RNA and associated proteins .

Vergleich Mit ähnlichen Verbindungen

Tulathromycin B is unique among macrolides due to its triamilide structure, which includes three amine groups . Similar compounds include:

Erythromycin: A 14-membered ring macrolide.

Azithromycin: A 15-membered ring macrolide.

Tylosin: A 16-membered ring macrolide.

Tulathromycin B’s unique structure provides it with a longer duration of action and higher efficacy against certain bacterial pathogens compared to these similar compounds .

Eigenschaften

Molekularformel |

C41H79N3O12 |

|---|---|

Molekulargewicht |

806.1 g/mol |

IUPAC-Name |

(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one |

InChI |

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39-,40-,41+/m1/s1 |

InChI-Schlüssel |

JEBMHQVCOAWRCT-CCZJVYANSA-N |

Isomerische SMILES |

CCCNC[C@@]1(C(OC(C[C@@]1(C)OC)OC2C(C([C@](CC(CNC(C(OC(=O)C2C)[C@@](C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |

Kanonische SMILES |

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)

![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)

![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)

![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)

![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)